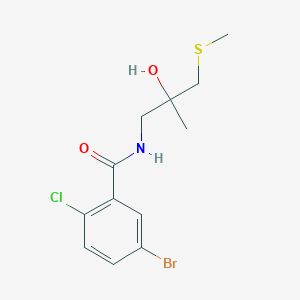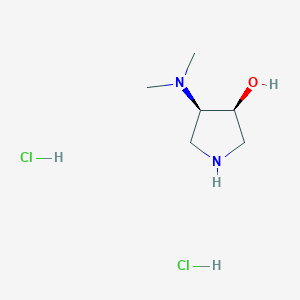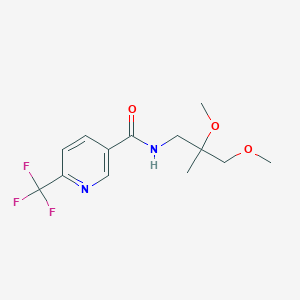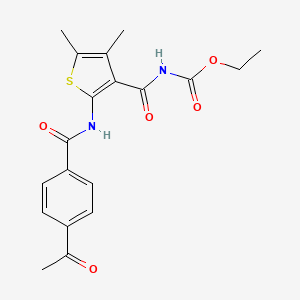![molecular formula C20H22FN3O3S2 B2859537 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 893790-21-1](/img/structure/B2859537.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds are known to have various biological activities. For example, some derivatives are known to be inhibitors of mrgx2 , which is a protein involved in various physiological processes.
Molecular Structure Analysis
The molecule contains a benzo[e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . It also has various functional groups attached to it, including a butyl group, a thio group, and a fluoromethylphenyl group.Scientific Research Applications
Antitumor Activity
Compounds similar to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide have been synthesized and evaluated for their antitumor activity. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and found that some of these compounds exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antipsychotic and Anticonvulsant Agents
Compounds with structural similarities have also been explored for their potential as antipsychotic and anticonvulsant agents. A study by Kaur et al. (2012) synthesized derivatives that were screened for these activities, finding that some compounds in the series displayed promising results (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial Activity
Another application is in the realm of antimicrobial agents. Azeez and Abdulla (2014) synthesized a series of compounds, including those with structural resemblance to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, and found that most of these compounds were sensitive against various types of test organisms (Azeez & Abdulla, 2014).
Insecticidal Properties
Research has also been conducted on the insecticidal properties of similar compounds. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed them against the cotton leafworm, Spodoptera littoralis, demonstrating their potential as insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin secretion in pancreatic cells and controlling the relaxation of smooth muscle cells .
Mode of Action
The compound acts as an opener of ATP-sensitive potassium channels . It binds to these channels and induces a conformational change that allows potassium ions to flow out of the cell . This hyperpolarizes the cell membrane, inhibiting the release of insulin in pancreatic cells and causing relaxation in smooth muscle cells .
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects several biochemical pathways. In pancreatic cells, it inhibits the release of insulin, impacting glucose metabolism . In smooth muscle cells, it leads to relaxation, affecting vascular tone and blood pressure regulation .
Pharmacokinetics
The compound’s potency and selectivity suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of insulin secretion in pancreatic cells and the relaxation of smooth muscle cells . This could potentially be used to treat conditions like diabetes and hypertension, although more research is needed to confirm these effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect how the compound interacts with its targets and how effective it is
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-15-10-9-14(2)16(21)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGAMJCYWRSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)



![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
